Gaegurin-6-RN antimicrobial peptide
Description
Significance of Antimicrobial Peptides in Innate Immunity
Antimicrobial peptides are essential effector molecules of the innate immune system, providing a rapid and non-specific defense against invading microorganisms. frontiersin.orgnih.gov These gene-encoded peptides are typically short, consisting of fewer than 100 amino acids, and are characterized by their cationic and amphipathic nature. nih.govtandfonline.com This structure allows them to interact with and disrupt the negatively charged cell membranes of microbes, leading to their elimination. oup.com A key advantage of AMPs is that they have remained effective over long evolutionary periods, with microbes showing a limited ability to develop resistance. tandfonline.com This makes them a subject of intense scientific interest for the development of new anti-infective therapies, especially in an era of increasing antibiotic resistance. tandfonline.comnih.gov
Overview of Amphibian Skin Secretions as a Source of AMPs
The skin of amphibians is a remarkable organ that serves not only for respiration and hydration but also as a crucial defensive barrier. nih.govmdpi.com When an amphibian is stressed or injured, its granular glands secrete a cocktail of bioactive substances, including a high concentration of antimicrobial peptides. nih.govnih.govmdpi.com These secretions provide a potent defense against a wide range of pathogenic threats in their environment, including bacteria, fungi, and viruses. nih.govresearchgate.net The diversity of AMPs found in amphibian skin is vast, with different species producing unique peptide repertoires. nih.govmdpi.com
Classification and Structural Diversity of Amphibian AMPs
Amphibian antimicrobial peptides exhibit considerable structural diversity, which complicates a single, universally accepted classification system. mdpi.com However, they are often grouped based on their amino acid sequence similarities, secondary structure, and physicochemical properties. mdpi.comnih.gov Most amphibian AMPs are cationic and contain a significant proportion of hydrophobic residues. nih.gov
A common classification approach is based on their secondary structure, which can be broadly categorized into:
α-helical peptides: Many amphibian AMPs, such as magainins, adopt an α-helical conformation, particularly when interacting with microbial membranes. nih.govfrontiersin.org
β-sheet peptides: These peptides are characterized by the presence of β-sheet structures, often stabilized by disulfide bonds. researchgate.net
Linear extended peptides: Some AMPs lack a defined secondary structure in solution.
Peptides with both α-helical and β-sheet domains. frontiersin.org
The peptides are often grouped into families based on sequence homology, such as the brevinins, temporins, and esculentins. mdpi.com It's noteworthy that even within a single species, multiple members of a peptide family can be found, likely arising from gene duplication events. nih.gov While most are cationic, a number of anionic antimicrobial peptides have also been identified in various amphibian species. lsbu.ac.uk
Contextualizing Gaegurin-6-RN within the AMP Landscape
Gaegurin-6-RN is an antimicrobial peptide identified from the black-striped frog, Hylarana nigrovittata (also known as Sylvirana nigrovittata). uniprot.orguniprot.org It belongs to the gaegurin family of peptides, which were originally isolated from the Korean frog Glandirana emeljanovi (formerly Rana rugosa). The gaegurins are cationic, α-helical antimicrobial peptides.
Structurally, Gaegurin-6 contains a hydrophobic motif at its N-terminus and a helical region at its C-terminus. nih.gov A significant feature of Gaegurin-6 is the presence of an intramolecular disulfide bridge at the C-terminus, which has been shown to be crucial for its antimicrobial activity. nih.gov This disulfide bond helps to stabilize the α-helical structure of the peptide, particularly in a membrane-like environment, and this helical propensity is directly correlated with its ability to kill microbes. nih.gov The reduction of this disulfide bridge leads to a complete loss of its antimicrobial function. nih.gov
The table below provides a summary of key details for Gaegurin-6-RN and related peptides.
| Peptide/Family | Organism of Origin | Key Structural Features |
| Gaegurin-6-RN | Hylarana nigrovittata (Black-striped frog) | Cationic, α-helical, N-terminal hydrophobic motif, C-terminal disulfide bridge uniprot.orgnih.govnih.gov |
| Gaegurin Family | Glandirana emeljanovi (Korean frog) | Cationic, α-helical antimicrobial peptides |
| Magainins | Xenopus laevis (African clawed frog) | α-helical nih.govfrontiersin.org |
| Brevinins | Rana species | C-terminal "Rana-box" disulfide loop nih.gov |
| Temporins | Rana species | Often lack a basic residue, carrying only the N-terminal positive charge researchgate.net |
| Esculentins | Rana species | --- |
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FPMKKSLLLIFFLGTINLSFCEEERNAEEEKRDGDDEMDVEVQKR |
Origin of Product |
United States |
Structural Elucidation and Conformational Dynamics of Gaegurin 6 Rn
Primary Sequence Analysis and Amino Acid Composition
The primary structure of Gaegurin-6-RN consists of a 26-amino acid sequence. The sequence is characterized by a high content of hydrophobic residues, which is a common feature among many antimicrobial peptides.
The amino acid sequence of Gaegurin-6-RN is as follows:
FLPLLAGLAANFLPTIICKISYKC
A detailed analysis of its amino acid composition reveals a predominance of nonpolar, hydrophobic residues, which is critical for its interaction with and disruption of microbial cell membranes. The cationic residues, though fewer in number, play a vital role in the initial electrostatic attraction to the negatively charged bacterial membranes.
Table 1: Amino Acid Composition of Gaegurin-6-RN
| Amino Acid | 3-Letter Code | 1-Letter Code | Count | Percentage (%) |
|---|---|---|---|---|
| Phenylalanine | Phe | F | 2 | 7.69 |
| Leucine | Leu | L | 5 | 19.23 |
| Proline | Pro | P | 2 | 7.69 |
| Alanine (B10760859) | Ala | A | 3 | 11.54 |
| Glycine (B1666218) | Gly | G | 1 | 3.85 |
| Asparagine | Asn | N | 1 | 3.85 |
| Threonine | Thr | T | 1 | 3.85 |
| Isoleucine | Ile | I | 2 | 7.69 |
| Cysteine | Cys | C | 2 | 7.69 |
| Lysine (B10760008) | Lys | K | 1 | 3.85 |
| Serine | Ser | S | 1 | 3.85 |
| Tyrosine | Tyr | Y | 1 | 3.85 |
This interactive table provides a sortable breakdown of the amino acid composition of Gaegurin-6-RN.
Secondary Structure Determination (e.g., Alpha-Helical Conformation)
In aqueous solution, Gaegurin-6-RN generally exists in a random coil conformation. However, upon interaction with membrane-mimicking environments, it undergoes a significant conformational change, adopting a well-defined alpha-helical secondary structure. nih.gov This induced helicity is a hallmark of many membrane-active peptides.
Circular dichroism (CD) spectroscopy is a key technique used to study these conformational changes. nih.gov In the presence of lipid vesicles or detergents like sodium dodecyl sulfate (B86663) (SDS), the CD spectrum of Gaegurin-6-RN shows the characteristic double minima at approximately 208 and 222 nm, which is indicative of a high alpha-helical content. nih.gov
Influence of Membrane Environments on Helical Induction
The transition of Gaegurin-6-RN from a random coil to an alpha-helix is highly dependent on the surrounding environment. The amphipathic nature of the peptide drives its insertion into the lipid bilayer of cell membranes. The hydrophobic residues partition into the nonpolar core of the membrane, while the polar and charged residues remain at the lipid-water interface. This interaction with the anisotropic environment of the membrane stabilizes the helical conformation. nih.gov The degree of helical induction can be influenced by the lipid composition of the membrane, with a higher affinity often observed for negatively charged phospholipids (B1166683), which are more abundant in bacterial membranes compared to mammalian cell membranes.
Role of Specific Structural Motifs
The structure of Gaegurin-6-RN is not a simple, uniform helix. It possesses distinct structural motifs that are critical for its stability and biological activity.
Significance of C-terminal Disulfide Bridge
A key feature of Gaegurin-6-RN is the presence of a C-terminal disulfide bridge formed between the two cysteine residues at positions 18 and 26. This intramolecular covalent bond creates a cyclic heptapeptide (B1575542) loop at the C-terminus.
Research has shown that this disulfide bridge is crucial for the antimicrobial activity of Gaegurin-6-RN. nih.gov Reduction of the disulfide bond, which breaks the cyclic structure, leads to a complete loss of its ability to inhibit bacterial growth. Interestingly, replacing the cysteine residues with serines, which maintains a linear structure but removes the potential for the disulfide bond, still results in retained antimicrobial activity, suggesting that the helical propensity is a more dominant factor for its function. nih.gov However, the disulfide bridge is thought to stabilize the induced alpha-helical structure within the lipid membrane environment. nih.gov This stabilization is critical for maintaining the peptide's amphipathic structure and its ability to disrupt the membrane.
Impact of Proline Residues on Peptide Conformation
Gaegurin-6-RN contains two proline residues at positions 3 and 14. Proline is often referred to as a "helix breaker" due to the conformational constraints imposed by its cyclic side chain, which can introduce kinks or bends in an alpha-helix. nih.gov In Gaegurin-6-RN, the central proline at position 14 induces a noticeable kink in the helical structure. nih.govresearchgate.net
While this might seem to destabilize the helix, this structural feature is functionally significant. nih.govresearchgate.net The kink introduced by the proline residue is believed to be important for the peptide's ability to effectively disrupt the bacterial membrane. nih.gov Studies comparing native Gaegurin with an analog where the proline was replaced by alanine (which is a strong helix-forming residue) showed that the analog formed a more stable, linear helix but exhibited reduced antimicrobial activity. researchgate.net This suggests that the flexibility and specific three-dimensional shape conferred by the proline-induced kink are more important for its biological function than a perfectly stable, linear helix.
Hydrophobic and Cationic Faces of Amphipathic Structure
The alpha-helical conformation of Gaegurin-6-RN in a membrane environment leads to the spatial segregation of its hydrophobic and hydrophilic (cationic) amino acid residues, resulting in an amphipathic structure. When visualized using a helical wheel projection, it becomes evident that the hydrophobic residues are clustered on one face of the helix, while the polar and cationic residues are positioned on the opposite face. researchgate.netwikipedia.org
This amphipathicity is fundamental to its mechanism of action. The cationic face, with its positively charged lysine residue, facilitates the initial electrostatic attraction to the negatively charged components of bacterial cell membranes. Following this initial binding, the large hydrophobic face can insert into the lipid bilayer, leading to membrane perturbation and, ultimately, cell death. The distinct separation of these faces is a critical determinant of its potent antimicrobial activity.
Mechanisms of Action of Gaegurin 6 Rn
Membrane-Disrupting Mechanisms
The primary mode of antimicrobial action for Gaegurin-6-RN involves the direct disruption of microbial cell membranes. This process is initiated by a series of physicochemical interactions that ultimately compromise membrane integrity, leading to cell death.
Electrostatic Interactions with Anionic Microbial Membranes
As a cationic peptide, Gaegurin-6-RN possesses a net positive charge. This characteristic is pivotal for its initial interaction with microbial surfaces. Bacterial membranes are typically rich in anionic components, such as phosphatidylglycerol, cardiolipin, and, in the case of Gram-negative bacteria, lipopolysaccharides (LPS) in the outer membrane. The positively charged Gaegurin-6-RN is electrostatically attracted to these negatively charged molecules, facilitating its accumulation on the bacterial cell surface. This initial binding is a prerequisite for the subsequent steps in its membrane-disrupting activity. The electrostatic attraction ensures a high concentration of the peptide at the target site, enhancing the efficiency of its antimicrobial action.
Pore Formation Models (e.g., Barrel-Stave, Carpet, Toroidal)
Following the initial electrostatic binding, Gaegurin-6-RN is known to form pores in the microbial membrane. The ability to form these pores is intrinsically linked to its alpha-helical structure, which is induced upon interaction with the lipid membrane environment. nih.gov While the precise architecture of the pores formed by Gaegurin-6-RN has not been definitively elucidated, several models are proposed for antimicrobial peptides with similar structures:
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, aligning like staves in a barrel to form a central aqueous channel. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the pore.
Toroidal Pore Model: Here, the peptides also insert into the membrane, but they induce the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a pore lined by both the peptides and the head groups of the lipid molecules. This creates a "torus" shape and causes significant disruption to the membrane curvature.
Carpet Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane.
Given Gaegurin-6-RN's alpha-helical nature and demonstrated pore-forming ability, it is likely to operate through either the barrel-stave or toroidal pore model, or a combination thereof, to create transmembrane channels.
Effects on Membrane Permeability and Integrity
The formation of pores by Gaegurin-6-RN has profound effects on the permeability and integrity of the microbial membrane. These channels allow the unregulated passage of ions, water, and essential metabolites across the membrane. This leads to a dissipation of the electrochemical gradients that are vital for cellular processes such as ATP synthesis and nutrient transport. The influx of water can also lead to osmotic instability and cell lysis.
Studies on the related peptide, Gaegurin 4, have shown that its ability to induce conductance in lipid bilayers is significantly enhanced in the presence of anionic phospholipids (B1166683) like phosphatidylserine, which are prevalent in bacterial membranes. nih.gov This supports the notion that the membrane-disrupting efficacy of gaegurins is highly dependent on the lipid composition of the target cell, contributing to their selectivity for microbial over host cells. The disruption of membrane integrity is a key factor in the rapid bactericidal action of Gaegurin-6-RN.
Intracellular Target Interactions (if applicable, non-clinical)
While the primary mechanism of Gaegurin-6-RN's antimicrobial activity is the disruption of the cell membrane, the possibility of interactions with intracellular targets cannot be entirely ruled out for some antimicrobial peptides. However, based on current research, the predominant and most well-documented mode of action for Gaegurin-6-RN is at the membrane level. There is limited non-clinical evidence to suggest that after membrane translocation, Gaegurin-6-RN specifically interacts with intracellular components of microbial cells to inhibit cellular processes.
Modulation of Cellular Signaling Pathways (non-clinical)
The direct modulation of microbial cellular signaling pathways is not a widely reported mechanism for Gaegurin-6-RN. Its potent and rapid membrane-disrupting activity often leads to cell death before significant interference with complex signaling cascades can occur. Interestingly, research has shown that Gaegurin-6 can stimulate insulin (B600854) secretion in mammalian pancreatic beta cells by increasing intracellular calcium concentration, indicating an ability to modulate signaling pathways in eukaryotic cells. However, this effect is distinct from its antimicrobial mechanism and does not imply a similar mode of action within prokaryotic cells. The primary antimicrobial effect remains the catastrophic loss of membrane integrity.
Spectrum of Biological Activities
Antimicrobial Activity Profile
The antimicrobial efficacy of Gaegurin-6 is intrinsically linked to its molecular structure. Research has demonstrated that the integrity of the disulfide bridge is essential for its function; reduction of this bridge leads to a complete loss of antimicrobial activity. nih.gov The peptide's ability to form an alpha-helical structure in lipid membranes, a propensity that is stabilized by the disulfide bridge, correlates with its antimicrobial potency. nih.gov
Activity against Gram-Positive Bacteria
Gaegurin-6, as part of the gaegurin family, has been reported to exhibit activity against Gram-positive bacteria. nih.gov However, specific minimum inhibitory concentration (MIC) values for Gaegurin-6 against various Gram-positive strains are not extensively detailed in readily available scientific literature. For context, a related peptide, Gaegurin 4, has shown potent activity against Gram-positive bacteria. nih.gov
Activity against Gram-Negative Bacteria
Similar to its effects on Gram-positive bacteria, Gaegurin-6 is known to possess activity against Gram-negative bacteria. nih.gov The outer membrane of Gram-negative bacteria typically presents a barrier to many antimicrobial agents, but pore-forming peptides like the gaegurins are often capable of overcoming this defense. Specific MIC data for Gaegurin-6 against a range of Gram-negative species remains limited in the reviewed literature.
Antifungal Activity (if identified)
The gaegurin family of peptides was initially described as having a broad spectrum of activity that includes fungi. nih.gov However, specific studies focusing on the antifungal activity and the corresponding MIC values of Gaegurin-6 against various fungal pathogens have not been identified in the reviewed scientific literature.
Antiviral Activity (if identified)
There is no direct evidence from the reviewed scientific literature to suggest that Gaegurin-6 possesses antiviral properties. Research on the biological activities of Gaegurin-6 has primarily centered on its antimicrobial and other physiological effects. nih.gov
Anticancer Activity against Neoplastic Cells (non-clinical)
Direct, non-clinical studies investigating the specific anticancer activity of Gaegurin-6 against neoplastic cells are not extensively documented in the available literature. However, the broader class of pore-forming peptides, to which Gaegurin-6 belongs, is considered a promising area for the development of novel tumoricidal agents. nih.govresearchgate.netbenthamdirect.com The general mechanism of these peptides involves the physical disruption of the cell membrane, which can overcome conventional cancer cell resistance mechanisms. nih.govresearchgate.netbenthamdirect.com Peptides from the skin secretions of other Rana species, such as Brevinin-1RL1, have demonstrated growth inhibitory effects on various human tumor cells. nih.gov
Cytotoxic Mechanisms in Cancer Cells (e.g., apoptosis, membrane disruption)
The primary cytotoxic mechanism attributed to Gaegurin-6 is its ability to form pores in cellular membranes. This membrane disruption capability is a hallmark of many antimicrobial peptides and is a proposed mechanism for their potential anticancer effects. nih.govresearchgate.netbenthamdirect.commdpi.comaacrjournals.org By creating pores in the target cell membrane, these peptides can cause a loss of membrane integrity, leading to leakage of cellular contents and ultimately cell death. nih.govresearchgate.netbenthamdirect.com This mechanism of physical damage is of interest in cancer research as it may be effective against cancer cells that have developed resistance to apoptosis-based therapies. nih.govresearchgate.netbenthamdirect.com While Gaegurin-6 is known to have a membrane pore-forming ability, detailed studies specifically linking this mechanism to the induction of apoptosis or necrosis in cancer cells have not been found.
Activity against Multidrug-Resistant Cancer Cell Linesnih.gov
Gaegurin-6 has demonstrated significant cytotoxic activity against human cancer cells, including those that have developed resistance to multiple drugs. nih.gov Research indicates that Gaegurin-6 and its synthetic analogue, PTP7, are effective against a multidrug-resistant (MDR) variant of the MCF-7 breast cancer cell line. nih.govdrugbank.com Notably, the cytotoxicity of Gaegurin-6 and PTP7 was found to be equivalent against both the drug-sensitive MCF-7 cell line and its multidrug-resistant counterpart, MCF-7/DOX. drugbank.com This suggests that the peptide's mechanism of action may bypass conventional drug resistance pathways, offering a potential strategy for overcoming MDR in cancer therapy. drugbank.com
The cytotoxic effects of Gaegurin-6 on cancer cells are believed to involve the induction of apoptosis. drugbank.com Evidence for this includes the observation of plasma membrane blebbing and DNA fragmentation in tumor cells after treatment with the peptide. nih.govdrugbank.com This apoptotic mechanism, combined with its efficacy against MDR cells, highlights the therapeutic potential of Gaegurin-6. drugbank.com Furthermore, these anticancer activities were observed with minimal hemolytic activity and no detectable cytotoxicity against normal peripheral blood mononuclear cells, indicating a degree of selectivity for cancer cells. nih.gov
Table 1: Comparative Cytotoxicity of Gaegurin-6 (GGN6) and its Derivative (PTP7)
| Compound | Cell Line | Type | Cytotoxicity |
|---|---|---|---|
| Gaegurin-6 (GGN6) | MCF-7 | Drug-Sensitive Breast Cancer | Equivalent to MCF-7/DOX |
| Gaegurin-6 (GGN6) | MCF-7/DOX | Multidrug-Resistant Breast Cancer | Equivalent to MCF-7 |
| PTP7 | MCF-7 | Drug-Sensitive Breast Cancer | Comparable to GGN6 |
| PTP7 | MCF-7/DOX | Multidrug-Resistant Breast Cancer | Comparable to GGN6 |
Insulinotrophic Activity (non-clinical)drugbank.comnih.gov
Beyond its antimicrobial and anticancer properties, Gaegurin-6 exhibits insulinotrophic activity. Isolated from the skin of the frog Rana rugosa, this peptide has been shown in non-clinical studies to influence pancreatic beta cells, which are responsible for producing and secreting insulin (B600854). nih.gov Research has focused on its ability to stimulate the release of insulin and the underlying cellular mechanisms responsible for this effect. nih.gov
Stimulation of Insulin Secretionnih.gov
Studies have demonstrated that Gaegurin-6 directly stimulates the secretion of insulin from pancreatic beta Rin5mf cells. nih.gov The unique structure of Gaegurin-6 is critical to this biological function. The peptide possesses a hydrophobic motif at its N-terminus and a helical region at the C-terminus containing a disulfide bridge. nih.gov Research has revealed that both the hydrophobicity of the N-terminal region and the integrity of the C-terminal disulfide bridge are essential for its insulin-secreting effects. nih.gov Deletion of the hydrophobic amino acids at the N-terminus or disruption of the disulfide bridge leads to a loss of this activity, indicating that the complete, specific conformation of the peptide is required for its function. nih.gov
Structure Activity Relationship Sar Studies of Gaegurin 6 Rn and Its Analogs
Role of Net Charge and Hydrophobicity in Biological Efficacy
The biological efficacy of Gaegurin-6 and other cationic AMPs is strongly influenced by the interplay between net positive charge and hydrophobicity. um.edu.myum.edu.my These two parameters are critical for the peptide's ability to selectively target and disrupt microbial membranes while minimizing damage to host cells. mdpi.com
Net Charge: Gaegurin-6 is a cationic peptide, a feature that facilitates its initial electrostatic attraction to the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govmdpi.com This interaction concentrates the peptide at the microbial surface. Studies on various AMPs have shown that increasing the net positive charge can enhance antimicrobial activity, although there is often an optimal charge beyond which no further improvement is seen or toxicity increases. um.edu.mynih.gov Decreasing the net charge of AMPs to below a certain threshold (e.g., +4) has been shown to reduce both antimicrobial and hemolytic activity. um.edu.my
Hydrophobicity: Hydrophobicity, the measure of a molecule's tendency to repel water, is the driving force for peptide insertion into the lipid bilayer of the cell membrane following the initial electrostatic attraction. researchgate.net Gaegurin-6 possesses a distinct hydrophobic motif at its N-terminus which is critical for its biological effects. Increasing a peptide's hydrophobicity can lead to stronger antimicrobial action; however, an excess of hydrophobicity often results in a loss of selectivity and increased toxicity toward mammalian cells, which have zwitterionic (neutral) outer membranes. um.edu.mynih.govnih.gov The balance between hydrophobicity and net charge is therefore essential for potent and selective antimicrobial action. nih.gov
Below is an interactive table summarizing the key physicochemical properties that govern the activity of antimicrobial peptides like Gaegurin-6.
Table 1: Influence of Physicochemical Properties on AMP Activity
| Property | Role in Antimicrobial Activity | Effect of Increase | Source |
|---|---|---|---|
| Net Positive Charge | Mediates initial binding to negatively charged microbial membranes. | Generally enhances antimicrobial and LPS neutralization activity. | um.edu.myresearchgate.net |
| Hydrophobicity | Drives insertion into the membrane lipid bilayer, leading to disruption. | Increases antimicrobial activity but can also increase toxicity to host cells if excessive. | um.edu.mynih.gov |
| Amphipathicity | Spatial separation of hydrophobic and hydrophilic residues, facilitates membrane interaction and pore formation. | Correlates with increased antimicrobial activity, but also potentially higher toxicity. | nih.govqub.ac.uk |
Impact of Secondary Structure Stability and Amphipathicity
In aqueous solutions, many AMPs like Gaegurin-6 are unstructured, but they adopt a defined secondary structure upon interacting with a membrane environment. mdpi.com Gaegurin-6 folds into an alpha-helical conformation, a common structure for many AMPs.
Secondary Structure Stability: The stability of this alpha-helical structure is crucial for its function. A stable helix correctly positions the amino acid side chains to interact with the membrane. Circular dichroism studies have shown that the propensity of Gaegurin-6 and its analogs to form an alpha-helical structure in a membrane-mimicking environment (sodium dodecyl sulfate) correlates directly with their antimicrobial activity. nih.gov The intramolecular disulfide bridge at the C-terminus of Gaegurin-6 plays a significant role in stabilizing this induced alpha-helical structure. nih.gov
Effects of Disulfide Bridge Modifications on Activity
Gaegurin-6 contains a single intramolecular disulfide bond between two cysteine residues (Cys18 and Cys24) at its C-terminus. This bond creates a cyclic heptapeptide (B1575542) structure known as the "Rana box," which is conserved among many frog-derived AMPs. nih.gov The role of this disulfide bridge has been a key focus of SAR studies.
Research has shown that this disulfide bond is critical for the peptide's antimicrobial function. nih.gov Specific findings include:
Reduction of the Disulfide Bridge: When the disulfide bond in Gaegurin-6 was chemically reduced (cleaved), the peptide completely lost its antimicrobial activity. This indicates that the cyclic structure conferred by the bond is essential for its function. nih.gov
Replacement of Cysteines: In a different modification, the two cysteine residues were replaced with serine residues. Serine is structurally similar to cysteine but cannot form a disulfide bond, resulting in a linear peptide analog. This linear analog, unlike the reduced form, retained its antimicrobial activity. nih.gov
Analog Design and Truncation Studies
The design of synthetic analogs and the study of truncated forms of Gaegurin-6 are powerful tools for pinpointing the exact structural requirements for activity. These studies aim to identify the minimal active sequence and optimize the peptide's properties.
Analog Design:
Linear Analogs: As discussed previously, the creation of a linear analog by replacing Cys18 and Cys24 with serine residues demonstrated that the cyclic structure, while important for stabilization, is not an absolute requirement if the peptide can still adopt the necessary helical conformation. nih.gov
N-Terminal Deletion Analogs: The importance of the hydrophobic N-terminus has been confirmed through analog design. An analog of Gaegurin-6 in which the N-terminal hydrophobic amino acids were deleted was shown to lose its ability to form pores in membranes and its associated biological activities. This confirms that the hydrophobic region is essential for membrane insertion.
Truncation Studies: While specific truncation studies systematically shortening Gaegurin-6 from its ends are not widely reported in the provided literature, the principles from other peptide studies are applicable. For example, studies on the peptide ghrelin utilized truncated analogs to identify its shortest active segment. nih.gov For Gaegurin-6, such studies would involve synthesizing progressively shorter versions of the peptide to determine the minimum number of amino acids from both the N- and C-termini required to retain antimicrobial function. This approach helps to reduce the complexity and cost of synthesizing active peptides.
The findings from these modification studies are summarized in the interactive table below.
Table 2: Activity of Gaegurin-6 Analogs
| Peptide/Analog | Modification | Effect on Antimicrobial Activity | Inferred Role of Modified Region | Source |
|---|---|---|---|---|
| Native Gaegurin-6 | N/A (Cyclic via disulfide bridge) | Active | Baseline | |
| Reduced Gaegurin-6 | Disulfide bridge cleaved | Complete loss of activity | The disulfide bond is essential for maintaining an active conformation. | nih.gov |
| Linear Gaegurin-6 | Cys residues replaced by Ser residues | Activity retained | The disulfide bond primarily provides conformational stability, which can be mimicked in a linear version. | nih.gov |
| N-terminus Deleted Analog | Deletion of N-terminal hydrophobic amino acids | Loss of activity | The N-terminal hydrophobic region is critical for membrane insertion and pore formation. |
Synthetic Biology and Peptide Engineering Approaches
Rational Design Principles for Enhanced Activity and Selectivity
Rational design of antimicrobial peptides like Gaegurin-6-RN involves a targeted approach to modify its structure based on a detailed understanding of its structure-activity relationship. The primary goals are to amplify its potency against microbial pathogens while minimizing toxicity to host cells. This is often achieved by modulating key physicochemical properties such as helicity, hydrophobicity, and charge. nih.gov
A crucial aspect of Gaegurin-6-RN's structure is the intramolecular disulfide bridge at its C-terminus, which is vital for stabilizing its alpha-helical conformation in a membrane-like environment. nih.gov This helical structure is, in turn, correlated with its antimicrobial efficacy. nih.gov Therefore, a key rational design principle is the preservation or enhancement of this structural motif.
Furthermore, the design of chimeric peptides, which combine functional domains from different parent peptides, represents another rational design strategy. nih.gov By fusing a Pseudomonas-specific targeting moiety to a broadly acting antimicrobial peptide, researchers have successfully created a chimeric peptide with enhanced, targeted bactericidal activity. nih.gov This principle could be applied to Gaegurin-6-RN to direct its potent antimicrobial action towards specific pathogens.
De Novo Peptide Design Methodologies
De novo design methodologies aim to create entirely new peptide sequences with desired antimicrobial properties, often leveraging computational tools and our understanding of what makes a peptide antimicrobial. While specific de novo designs based on Gaegurin-6-RN are not extensively documented, the general principles are applicable. These methods often focus on creating peptides with idealized amphipathic structures, where hydrophobic and hydrophilic residues are segregated on opposite faces of the helical structure. This arrangement is believed to facilitate interaction with and disruption of microbial membranes.
Template-Based Design Approaches
Template-based design utilizes the known structure of an existing peptide, such as Gaegurin-6-RN, as a scaffold for designing new analogs. The goal is to retain the beneficial structural features of the template while introducing modifications to improve specific properties. For instance, the alpha-helical structure of Gaegurin-6-RN, stabilized by its C-terminal disulfide bridge, serves as an excellent template. nih.gov Modifications could include amino acid substitutions to enhance the peptide's amphipathicity or to increase its net positive charge, which is often correlated with stronger antimicrobial activity.
Chemical Modification Strategies (e.g., cyclization, amino acid substitutions)
Chemical modifications are a direct way to alter the properties of Gaegurin-6-RN. A key study on Gaegurin-6 analogs demonstrated the critical role of the intramolecular disulfide bridge. nih.gov Reduction of this bridge led to a complete loss of antimicrobial activity, highlighting its importance for the peptide's active conformation. nih.gov
Interestingly, the replacement of the cysteine residues with serines resulted in a linear analog that retained antimicrobial activity. nih.gov This suggests that while the disulfide bond is crucial for the native peptide's structure, other interactions can also stabilize a functionally relevant conformation. This finding opens up avenues for creating linear, potentially more easily synthesized, analogs of Gaegurin-6-RN with preserved activity.
Further amino acid substitutions can be employed to enhance the antimicrobial potency of Gaegurin-6-RN. For example, increasing the hydrophobicity of a peptide by replacing glycine (B1666218) residues with leucines has been shown to increase antimicrobial activity against Gram-positive bacteria by 5- to 30-fold. nih.gov However, such modifications can also lead to an increase in hemolytic activity, indicating a trade-off that must be carefully managed. nih.gov
Biochemical Modification and Heterologous Expression Systems
The production of Gaegurin-6-RN and its analogs can be achieved through various expression systems. While chemical synthesis is feasible for smaller peptides, for larger-scale production, heterologous expression in microbial or yeast systems is often preferred.
Commonly used bacterial expression systems include Escherichia coli. frontiersin.org However, for peptides containing disulfide bonds like Gaegurin-6-RN, yeast expression systems such as Pichia pastoris are often more suitable as they can facilitate proper protein folding and post-translational modifications. frontiersin.orgnih.gov Mammalian and insect cell expression systems also offer robust platforms for producing complex proteins with correct modifications. frontiersin.orgnexusacademicpublishers.com
The choice of expression system can be critical. For instance, P. pastoris is often favored for producing biotherapeutics as it does not add the immunogenic α-1, 3-linked mannosyl terminal linkages that can occur in Saccharomyces cerevisiae. frontiersin.org The azurin (B1173135) gene from Pseudomonas aeruginosa, for example, has been successfully expressed in P. pastoris, demonstrating the system's capability to produce bacterial proteins. nih.gov
Development of Gaegurin-6-RN Derivatives and Chimeras
The development of derivatives and chimeras of Gaegurin-6-RN aims to create novel peptides with improved therapeutic profiles. As previously mentioned, the synthesis of linear analogs by replacing cysteine residues with serine has been a successful strategy to create active derivatives. nih.gov
The creation of chimeric peptides by fusing Gaegurin-6-RN with other peptide domains is another promising avenue. This approach can be used to enhance selectivity for specific microbial targets. For example, a rationally designed chimeric peptide was created by adding a Pseudomonas-specific targeting moiety to a generally killing peptide, resulting in enhanced bactericidal activity against Pseudomonas species. nih.gov This strategy allows for the potential to create "smart" antimicrobials that can selectively eliminate pathogenic bacteria from a mixed population. nih.gov
Below is a table summarizing the modifications made to Gaegurin-6 and their effects:
| Compound Name | Modification | Key Finding | Reference |
| Reduced Gaegurin-6 | Reduction of the disulfide bridge | Complete loss of antimicrobial activity | nih.gov |
| [Ser19,25]-Gaegurin-6 | Replacement of Cysteine residues with Serine | Retained antimicrobial activity | nih.gov |
Synergistic Effects with Other Agents
Combination with Conventional Antibiotics
Research has demonstrated the synergistic potential of Gaegurin-6 (GGN6) and its derivatives when combined with certain conventional antimicrobial agents, particularly against oral bacteria. A notable study investigated the effects of GGN6 in combination with chlorhexidine (B1668724) and xylitol (B92547) on the growth of various oral streptococci. nih.govdrugbank.com The findings revealed marked synergistic antibacterial effects. nih.govdrugbank.com
The synergistic interactions were quantified using the Fractional Inhibitory Concentration Index (FICI). The most significant synergy was observed with the combination of xylitol and GGN6 against Streptococcus gordonii (ATCC 10558), and with the combination of chlorhexidine and either GGN6 or its derivative PTP6 against Streptococcus sobrinus (OMZ-175), both yielding an FICI of 0.5. nih.govdrugbank.com An FICI value of 0.5 or less is indicative of a synergistic relationship. These results suggest that such combinations could be effective in inhibiting the growth of bacteria responsible for dental caries. nih.govdrugbank.com
Table 1: Synergistic Effects of Gaegurin-6 (GGN6) and its Derivatives with Conventional Antimicrobial Agents against Oral Streptococci
| Peptide | Agent | Bacterial Strain | FIC Index |
|---|---|---|---|
| GGN6 | Chlorhexidine | S. mutans LM7 | 0.75 |
| GGN6 | Chlorhexidine | S. mutans KPSK-2 | 0.75 |
| GGN6 | Chlorhexidine | S. sanguis MPC-1 | 0.75 |
| GGN6 | Chlorhexidine | S. sanguis SL-1 | 0.75 |
| GGN6 | Chlorhexidine | S. sobrinus OMZ-175 | 0.50 |
| GGN6 | Chlorhexidine | S. sobrinus 6715-7 | 0.75 |
| GGN6 | Chlorhexidine | S. gordonii 10558 | 0.75 |
| PTP6 | Chlorhexidine | S. sobrinus OMZ-175 | 0.50 |
| PTP12 | Chlorhexidine | S. sobrinus OMZ-175 | 0.75 |
| GGN6 | Xylitol | S. gordonii 10558 | 0.50 |
Source: Kim et al., 2003 nih.govdrugbank.com
Combination with Other Antimicrobial Peptides
Based on the conducted research, there is no publicly available scientific literature detailing the synergistic effects of Gaegurin-6-RN when used in combination with other antimicrobial peptides.
Combination with Chemotherapeutic Agents (non-clinical)
While studies have investigated the standalone anticancer properties of Gaegurin-6 and its derivatives, there is no available research in the public domain that specifically examines the synergistic effects of Gaegurin-6-RN in combination with other chemotherapeutic agents.
Interactions with Microbial Resistance Mechanisms
Susceptibility to Bacterial Resistance Development
Antimicrobial peptides often exhibit a low propensity for inducing bacterial resistance. researchgate.net This is largely attributed to their rapid, membrane-targeting mechanism of action. Unlike traditional antibiotics that often have specific intracellular targets, many AMPs physically disrupt the bacterial membrane, a fundamental structure that is less prone to modification through single-point mutations. researchgate.netmdpi.com
The primary mechanism of action for Gaegurin-6 involves the perturbation and permeabilization of the bacterial cell membrane. nih.gov This direct physical disruption makes it more challenging for bacteria to develop resistance compared to antibiotics that target specific enzymes or metabolic pathways, which can be altered through genetic mutations. mdpi.com While comprehensive, long-term studies on the development of resistance specifically to Gaegurin-6 are not extensively detailed in the provided results, the general understanding of AMPs suggests a lower likelihood of resistance development compared to conventional antibiotics. researchgate.net
Potential for Bypassing Existing Resistance Pathways
A significant advantage of Gaegurin-6 and other AMPs is their potential to be effective against bacteria that have already developed resistance to conventional antibiotics. This capability stems from their distinct mode of action, which does not rely on the targets of many common antibiotic classes.
Membrane-Associated Resistance Mechanisms
Bacteria can develop resistance to certain antimicrobial agents by altering the composition of their cell membranes. mdpi.com For instance, modifications that change the net surface charge or fluidity of the membrane can hinder the binding and insertion of cationic AMPs.
However, the action of Gaegurin-6 is intrinsically linked to its ability to interact with and disrupt the lipid bilayer. nih.gov Studies on the related peptide Gaegurin 4 have shown that its activity is influenced by the lipid composition of the target membrane. nih.gov Specifically, Gaegurin 4 induces greater membrane conductance in bilayers composed of lipids from Gram-positive bacteria, which are rich in acidic phospholipids (B1166683), compared to those from Gram-negative bacteria or red blood cells. nih.gov This suggests that while membrane composition is a factor, the fundamental disruptive nature of the peptide's interaction may overcome common membrane-based resistance strategies. The disulfide bridge in Gaegurin-6 is crucial for stabilizing its alpha-helical structure within the membrane, a key feature for its antimicrobial activity. nih.gov
Efflux Pump Modulation
Efflux pumps are a major mechanism of antibiotic resistance, actively transporting antimicrobial compounds out of the bacterial cell. nih.govnih.gov These pumps can confer resistance to a wide range of antibiotics. Some antimicrobial peptides have been shown to be substrates for efflux pumps, while others may inhibit their function.
While direct studies on Gaegurin-6 and its interaction with specific efflux pumps are not detailed in the provided search results, the general principle of efflux pump-mediated resistance is a critical consideration. mdpi.com The effectiveness of Gaegurin-6 against multidrug-resistant strains suggests it may not be a significant substrate for common efflux pumps or that its rapid, membrane-disrupting action occurs before efflux can effectively reduce its intracellular concentration.
Alterations in Bacterial Targets
Resistance to many conventional antibiotics arises from mutations in the specific bacterial proteins or enzymes they target. mdpi.com For example, alterations in penicillin-binding proteins confer resistance to β-lactam antibiotics.
Gaegurin-6's primary target is the bacterial membrane itself, not a specific protein. nih.gov This broad, non-specific target makes it significantly less likely for resistance to emerge through target-site alterations. A bacterium would need to fundamentally change the structure of its membrane to prevent the action of Gaegurin-6, a change that would likely be detrimental to the cell's survival.
Studies on Multidrug-Resistant Strains
The increasing prevalence of multidrug-resistant (MDR) bacteria presents a formidable challenge to modern medicine. nih.govnih.gov MDR organisms are resistant to at least one agent in three or more antimicrobial categories. nih.gov A key area of research for new antimicrobial agents is their efficacy against these challenging pathogens.
Gaegurin-6 has demonstrated antimicrobial activity, and while specific studies detailing its activity against a wide panel of clinically relevant MDR strains were not the primary focus of the search results, the foundational research on its mechanism provides a strong rationale for its potential in this area. nih.gov The ability of related peptides like Gaegurin 4 to effectively lyse bacterial cells, particularly Gram-positive species, underscores the potential of the Gaegurin family of peptides. nih.gov The mechanism of membrane disruption is a key attribute that allows AMPs to be effective against bacteria that are resistant to multiple drugs acting on different intracellular targets. researchgate.net
Computational Modeling and Simulation Studies
Molecular Dynamics Simulations of Peptide-Membrane Interactions
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. researchgate.net In the context of antimicrobial peptides, MD simulations provide atomic-level insights into the critical interactions between the peptide and the microbial cell membrane, a process central to their mechanism of action. researchgate.netnih.govmdpi.com These simulations can model the peptide's approach, binding, and insertion into the lipid bilayer, revealing the conformational changes and lipid reorganizations that lead to membrane disruption. researchgate.netmdpi.com
Coarse-grained (CG) MD simulations, which simplify the representation of molecules to study longer timescale events, have been particularly effective in modeling peptide-membrane systems. researchgate.netnih.govbgu.ac.il This methodology allows researchers to observe processes like peptide self-assembly and pore formation within the membrane. researchgate.net
For Gaegurin-6, experimental studies using circular dichroism have shown that the peptide adopts an alpha-helical structure upon interacting with lipid membranes and that its disulfide bridge is crucial for stabilizing this conformation. nih.gov MD simulations could further elucidate this process by:
Visualizing the conformational transition of Gaegurin-6 from an unstructured state in solution to a stable alpha-helix at the membrane interface.
Analyzing the specific atomic interactions between the peptide's amino acid residues and the lipid headgroups or acyl chains.
Simulating the behavior of Gaegurin-6 analogs, such as those with a reduced disulfide bridge, to understand precisely how the bridge contributes to structural stability and orientation within the membrane, thereby corroborating experimental findings that link helical propensity to antimicrobial activity. nih.gov
By tracking the interactions and resulting structural changes, MD simulations can build a dynamic, four-dimensional picture of how Gaegurin-6 compromises membrane integrity. researchgate.net
In Silico Prediction of Secondary and Tertiary Structures
In silico structure prediction methods are used to generate three-dimensional (3D) models of proteins and peptides based on their amino acid sequence. researchgate.net These computational techniques are vital when experimental structures from methods like X-ray crystallography or NMR are unavailable. researchgate.net The primary methods include homology modeling, fold recognition (threading), and ab initio (or de novo) modeling. researchgate.netnih.gov The predicted 3D structure is fundamental for understanding the peptide's function and for use in further computational studies like molecular docking and dynamics simulations. researchgate.net
The secondary structure, which includes elements like alpha-helices and beta-sheets, can be predicted using various tools that analyze patterns in the amino acid sequence. slideshare.net For Gaegurin-6, experimental data from circular dichroism spectra have confirmed that it forms an alpha-helical structure in membrane-like environments, a common feature among many antimicrobial peptides. nih.gov The study of Gaegurin-6 and its analogs highlighted that the propensity to form this alpha-helix is directly correlated with its antimicrobial effectiveness. nih.gov
Virtual Screening and Peptide Library Design
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules or peptides to identify those that are most likely to bind to a biological target. nih.gov This in silico approach reduces the cost and time associated with high-throughput screening of physical compounds. nih.gov When applied to antimicrobial peptides, virtual screening can be used to predict the antimicrobial potential of novel peptide sequences.
Peptide library design involves creating a collection of peptide variants, often based on a known active peptide like Gaegurin-6. mdpi.com This can be done by systematically making modifications, such as amino acid substitutions, to the parent sequence. For Gaegurin-6, a virtual library could be designed to explore the role of specific residues in its activity. For instance, a library could be generated by:
Substituting key amino acids with others of varying charge, hydrophobicity, or size.
Modifying the sequence to enhance its alpha-helical propensity, based on the finding that this property correlates with activity. nih.gov
Creating analogs with different ring sizes or compositions to investigate the structural importance of the disulfide bridge. nih.gov
This virtual library can then be subjected to structure-based virtual screening (SBVS), where each peptide is computationally "docked" against a model of a microbial membrane. nih.gov The peptides would be scored and ranked based on their predicted binding affinity and interaction patterns. This process can rapidly identify a smaller, more promising set of candidate peptides for chemical synthesis and experimental testing, accelerating the discovery of new AMPs with potentially improved activity or properties. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. wikipedia.orgjocpr.com In drug discovery, QSAR is a well-established method for predicting the activity of new compounds and for optimizing lead candidates. jocpr.comresearchgate.net The process involves calculating a set of numerical descriptors that characterize the physicochemical properties of the molecules and then using statistical methods to build a regression or classification model. wikipedia.org
A foundational concept for a Gaegurin-6 QSAR study has already been established experimentally. Research on Gaegurin-6 and its synthetic analogs demonstrated a clear relationship between a structural feature and its function: the propensity of the peptides to form an alpha-helical structure in a membrane environment directly correlates with their antimicrobial activity. nih.gov Furthermore, the reduction of the disulfide bridge, a key structural component, led to a complete loss of activity. nih.gov
A formal QSAR model for Gaegurin-6 and its analogs could be developed as follows:
Data Collection: A dataset would be compiled consisting of various Gaegurin-6 analogs and their experimentally measured antimicrobial activities (e.g., Minimum Inhibitory Concentration).
Descriptor Calculation: For each peptide analog, a range of molecular descriptors would be calculated. These could include properties like helicity, hydrophobicity, molecular weight, charge distribution, and descriptors representing the presence or absence of the disulfide bridge.
Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or more advanced machine learning methods, a mathematical equation would be generated that links the descriptors to the observed antimicrobial activity. nih.govnih.gov
Validation: The model's predictive power would be rigorously tested to ensure its reliability. nih.gov
Such a QSAR model would provide valuable insights into the key molecular features driving the antimicrobial potency of the Gaegurin-6 scaffold and could be used to predict the activity of newly designed, unsynthesized analogs.
Machine Learning Approaches in Peptide Design and Activity Prediction
Machine learning (ML), a subset of artificial intelligence, is revolutionizing antimicrobial peptide discovery by enabling the rapid analysis and prediction of peptide bioactivity from vast datasets. nih.govresearchgate.net Unlike traditional QSAR models that often rely on predefined physical and chemical descriptors, ML models, especially deep learning approaches, can learn complex patterns and relationships directly from peptide sequences and structures. frontiersin.org
These advanced computational methods can be applied to design novel peptides with high efficacy. nih.govresearchgate.net The process typically involves training a model on a large database of known antimicrobial peptides and non-active peptides. researchgate.net The model learns the sequence motifs, structural features, and physicochemical properties associated with antimicrobial function. frontiersin.org
In the context of Gaegurin-6, machine learning could be utilized in several ways:
Activity Prediction: A trained ML model could predict the antimicrobial potential of Gaegurin-6 and its designed analogs with high accuracy, helping to prioritize candidates for synthesis. nih.gov
De Novo Design: Generative ML models can design entirely new peptide sequences that are predicted to be highly active. These models could be tailored to generate peptides that share some core beneficial features with Gaegurin-6 (like its amphipathic nature) but possess novel sequences.
Multi-objective Optimization: ML algorithms can be designed to optimize peptides for multiple properties simultaneously, such as maximizing antimicrobial potency while minimizing potential toxicity.
By leveraging the power of machine learning, researchers can explore a much larger chemical space than is possible with traditional methods, significantly accelerating the development of next-generation peptide-based therapeutics inspired by scaffolds like Gaegurin-6. nih.govresearchgate.net
Advanced Research Methodologies and Experimental Approaches
Biophysical Techniques for Membrane Interaction Analysis
Understanding the interaction of Gaegurin-6 with cell membranes is crucial to deciphering its antimicrobial activity. Biophysical methods are central to this, offering insights into the peptide's structural changes upon membrane binding and the kinetics of this interaction.
Circular Dichroism (CD) Spectroscopy has been instrumental in analyzing the secondary structure of Gaegurin-6. Studies using CD reveal that the peptide adopts a predominantly alpha-helical conformation, particularly in membrane-mimicking environments such as in the presence of sodium dodecyl sulfate (B86663) (SDS). nih.gov This induced helicity is believed to be critical for its biological activity. A key structural feature of Gaegurin-6 is the intramolecular disulfide bridge at its C-terminus. CD spectral analysis has demonstrated that this disulfide bridge plays a vital role in stabilizing the alpha-helical structure within lipid membranes. nih.gov The propensity of Gaegurin-6 and its analogues to form an alpha-helix correlates directly with their antimicrobial efficacy. nih.gov Reduction of this disulfide bridge leads to a loss of the stable helical structure and a concomitant loss of antimicrobial function. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution structural data of peptides in solution. While specific NMR structural data for Gaegurin-6 is not extensively detailed, studies on the closely related peptide, Gaegurin-4, offer valuable insights. NMR studies on Gaegurin-4 in membrane-mimicking environments, such as trifluoroethanol/water solutions or SDS micelles, have revealed a structure consisting of two distinct amphipathic alpha-helices (residues 2-10 and 16-32) connected by a flexible loop. psu.edunih.gov This structural arrangement is characteristic of many membrane-active peptides, allowing the hydrophobic residues to insert into the lipid bilayer while the hydrophilic residues interact with the aqueous environment or lipid headgroups.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the real-time kinetics of biomolecular interactions. mdpi.comyoutube.com It quantifies the association and dissociation rates of an analyte (like a peptide) binding to a ligand immobilized on a sensor surface (such as a model membrane). youtube.com By monitoring changes in the refractive index at the sensor surface, SPR can determine the binding affinity and kinetics of Gaegurin-6 with different lipid compositions, mimicking bacterial or eukaryotic cell membranes. mdpi.comnih.gov While specific SPR kinetic data for Gaegurin-6 is not prominently published, this technique is highly applicable for investigating how the peptide selectively recognizes and binds to target membranes. nih.govnih.gov
| Biophysical Technique | Application to Gaegurin Peptides | Key Findings |
|---|---|---|
| Circular Dichroism (CD) | Analysis of Gaegurin-6 secondary structure in membrane-mimicking environments. nih.gov | The C-terminal disulfide bridge is crucial for stabilizing the alpha-helical conformation, which correlates with antimicrobial activity. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Determination of the 3D structure of the related peptide Gaegurin-4 in solution. psu.edunih.gov | Gaegurin-4 consists of two amphipathic alpha-helices connected by a flexible loop. nih.gov |
| Surface Plasmon Resonance (SPR) | Potential for real-time kinetic analysis of Gaegurin-6 binding to model membranes. nih.govnih.gov | Allows for quantitative measurement of binding affinity (KD), and association (ka) and dissociation (kd) rates. (General application) youtube.com |
Microbiological Assays
To quantify the antimicrobial effectiveness of Gaegurin-6 and understand its direct effects on microorganisms, a suite of standardized microbiological assays is employed.
Membrane Permeabilization Assays are designed to determine if an antimicrobial peptide's mode of action involves disrupting the integrity of the bacterial cell membrane. One common method measures the efflux of intracellular components, such as potassium ions (K+), from the bacterial cytoplasm. nih.gov Studies on Gaegurin-4 have used this approach, demonstrating that the peptide induces a rapid, concentration-dependent release of K+ from M. luteus, indicating that it forms pores or channels in the bacterial membrane. nih.gov Another method involves using fluorescent dyes. For example, a dye that is normally membrane-impermeable will be taken up by bacteria whose membranes have been compromised, leading to a measurable increase in fluorescence. This confirms that the peptide's activity is linked to membrane disruption. nih.gov The pore-forming ability has also been noted as a characteristic of Gaegurin-6 itself.
| Organism | Type | MIC (µg/ml) |
|---|---|---|
| Micrococcus luteus | Gram-positive | 2.5 |
| Escherichia coli | Gram-negative | 75 |
Cell Biology Assays
Investigating the effects of Gaegurin-6 on eukaryotic cells is essential to understand its potential for therapeutic applications and its cellular mechanisms beyond simple antimicrobial action.
Cytotoxicity Assays are used to measure the toxicity of a compound to mammalian cells. A common method is the lactate (B86563) dehydrogenase (LDH) release assay. LDH is a cytosolic enzyme that is released into the surrounding medium when the plasma membrane is damaged. thermofisher.com Measuring LDH activity in the cell culture supernatant provides a quantitative measure of cell lysis and cytotoxicity. While specific LDH release data for Gaegurin-6 is not detailed, studies have explored its effects on specific cell types. Research on pancreatic beta Rin5mf cells has shown that Gaegurin-6 possesses membrane pore-forming ability. This study demonstrated that the peptide stimulates insulin (B600854) secretion by increasing the intracellular concentration of calcium ions, an effect dependent on both the N-terminal hydrophobicity and the C-terminal disulfide bridge.
Apoptosis Detection Assays are employed to determine if a compound induces programmed cell death, a more controlled process than necrotic cell death. There are several methods to detect apoptosis. nih.gov Early-stage apoptosis can be identified using Annexin V, a protein that binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during the initial phases of apoptosis. bio-rad-antibodies.com Late-stage apoptosis is often characterized by DNA fragmentation, which can be detected by the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. abcam.com This assay labels the broken DNA ends, allowing for the visualization and quantification of apoptotic cells. nih.govabcam.com While these are standard methods for investigating peptide-cell interactions, specific studies applying these apoptosis detection assays to Gaegurin-6 were not found in the provided search results.
Gene Expression Profiling in Response to Peptide Exposure
To gain a global understanding of a cell's response to an external agent like Gaegurin-6, researchers can turn to gene expression profiling. This powerful methodology reveals how the peptide alters the transcription of thousands of genes simultaneously, offering a comprehensive view of the affected cellular pathways and biological processes. nih.govmanchester.ac.uk
This approach typically involves exposing the target cells (bacterial or eukaryotic) to the peptide and then extracting the total RNA. Using techniques like RNA-sequencing (RNA-Seq) , the entire collection of transcripts (the transcriptome) is sequenced, providing a quantitative readout of the expression level of nearly all genes. youtube.com By comparing the transcriptome of treated cells to that of untreated control cells, researchers can identify which genes are significantly upregulated or downregulated in response to the peptide. nih.gov
This information can be used to:
Identify the specific signaling pathways activated or inhibited by the peptide.
Uncover novel mechanisms of action beyond direct membrane permeabilization.
Characterize potential off-target effects in eukaryotic cells.
Understand how bacteria develop resistance to the peptide.
Although no studies specifically detailing the gene expression profile of cells in response to Gaegurin-6 were identified in the search, this methodology represents a critical and informative avenue for future research to fully elucidate the peptide's complex biological activity.
Future Research Directions and Non Clinical Translational Potential
Exploration of Novel Delivery Systems for Research Applications
A significant hurdle in the research application of antimicrobial peptides is their potential instability and the need for targeted delivery to be effective experimental tools. Future research should focus on developing and evaluating novel delivery systems to enhance the stability, bioavailability, and targeted action of Gaegurin-6-RN in various research models. Encapsulation and conjugation strategies can protect the peptide from proteolytic degradation and facilitate its transport to specific sites of action.
Several types of nanoformulations have shown promise for delivering AMPs and could be adapted for Gaegurin-6-RN. These systems can improve peptide stability while offering multifunctional therapeutic benefits.
Lipid-Based Systems: Liposomes can encapsulate Gaegurin-6-RN, protecting it from degradation and facilitating its fusion with target cell membranes.
Polymeric Nanoparticles: Biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA) can be used to create nanoparticles that provide sustained release of the peptide.
Polymer Conjugation: Attaching polymers like polyethylene glycol (PEG) to Gaegurin-6-RN (a process known as PEGylation) could improve its half-life and biocompatibility in research models.
Hydrogels: Incorporating Gaegurin-6-RN into hydrogel matrices could allow for localized and controlled release, which is particularly useful for studying its effects on biofilms or specific tissues in vitro.
| Delivery System Type | Description | Potential Research Application for Gaegurin-6-RN |
|---|---|---|
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic molecules. | Protecting the peptide from enzymatic degradation; targeted delivery to specific cell types. |
| Polymeric Nanoparticles (e.g., PLGA) | Solid colloidal particles made from biodegradable polymers for controlled release. | Sustained-release studies to observe long-term effects on microbial cultures or cell lines. |
| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains to the peptide. | Increasing the hydrodynamic size and in vivo half-life for animal model studies. |
| Hydrogels | Three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. | Creating localized gradients of the peptide to study dose-response in biofilm models. |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To fully harness the potential of Gaegurin-6-RN, a comprehensive understanding of its mechanism of action is essential. The integration of multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to elucidate the complex interactions between the peptide and its target microorganisms at a systems level. nih.gov
Genomics: Whole-genome sequencing of microorganisms exposed to sub-lethal concentrations of Gaegurin-6-RN can identify genetic mutations that confer resistance. youtube.comnih.gov This provides insight into the peptide's molecular targets and the pathways bacteria might exploit to evade its action. nih.govnih.gov
Transcriptomics: RNA sequencing (RNA-seq) can reveal genome-wide changes in gene expression in microbes upon treatment with the peptide. nih.gov This can highlight the cellular pathways that are disrupted, such as cell wall synthesis, membrane integrity, or metabolic processes. nih.govfrontiersin.org
Proteomics: Analyzing the complete protein profile of a microorganism can show how Gaegurin-6-RN affects protein synthesis and localization. This approach can identify differential protein levels in the presence of the peptide, providing clues about the bacterial response to the induced stress. nih.govfrontiersin.org
Metabolomics: This technique analyzes the global metabolic profile of a cell, identifying changes in small-molecule metabolites following peptide exposure. It can reveal perturbations in crucial pathways like energy metabolism, amino acid biosynthesis, or lipid synthesis, offering a detailed view of the peptide's functional impact. asm.orgasm.orgnih.gov
Combining these datasets would provide a holistic view of the cellular response to Gaegurin-6-RN, moving beyond simple membrane disruption models to a more nuanced understanding of its intracellular effects and potential multi-target mechanisms. nih.gov
Overcoming Challenges in Peptide Research (e.g., stability, bioavailability for research models)
The translational potential of any peptide is contingent upon overcoming inherent research challenges, primarily poor stability and low bioavailability. Future research on Gaegurin-6-RN must proactively address these limitations to ensure its viability as a research tool.
Stability: Peptides are susceptible to degradation by proteases present in biological systems. Strategies to enhance the proteolytic stability of Gaegurin-6-RN are crucial.
Chemical Modifications: Incorporating non-canonical amino acids (such as D-amino acids) can make the peptide unrecognizable to proteases. nih.gov
Structural Modifications: N-terminal acetylation or C-terminal amidation can block the action of exopeptidases. Cyclization, which links the N- and C-termini, can create a more rigid structure that is less susceptible to enzymatic cleavage. nih.gov
Bioavailability: For in vivo research models, ensuring the peptide reaches its target in sufficient concentrations is a major challenge. Poor absorption and rapid clearance limit bioavailability.
Formulation Strategies: As discussed in section 12.1, encapsulation within nanoparticles or other delivery vehicles can protect the peptide and improve its pharmacokinetic profile.
Rational Design: Modifications to the peptide's sequence to enhance its solubility and membrane-passing capabilities, without compromising its antimicrobial activity, could be explored through computational modeling and structure-activity relationship studies.
| Challenge | Description | Proposed Research Strategy |
|---|---|---|
| Proteolytic Instability | Degradation by enzymes (proteases) in biological fluids or cell culture media. | Incorporation of D-amino acids; N-/C-terminal modifications; peptide cyclization. |
| Low Bioavailability | A low fraction of the peptide reaches systemic circulation or the target site in an active form. | Encapsulation in nanocarriers (liposomes, nanoparticles); PEGylation to increase half-life. |
| Off-Target Effects | Interaction with non-target cells or molecules, which can complicate experimental results. | Development of targeted delivery systems; rational design to increase target specificity. |
By systematically addressing these areas, the scientific community can unlock the full potential of Gaegurin-6-RN, paving the way for its use as a sophisticated tool in antimicrobial research and as a lead compound for various non-clinical applications.
Q & A
Q. What experimental methodologies are recommended for assessing the antimicrobial efficacy of Gaegurin-6-RN against multidrug-resistant pathogens?
- Methodological Answer: Standard assays include broth microdilution to determine minimum inhibitory concentration (MIC) following CLSI guidelines, time-kill kinetics to evaluate bactericidal activity, and checkerboard assays to assess synergy with conventional antibiotics . These methods should be complemented with cytotoxicity assays (e.g., hemolysis tests on mammalian cells) to evaluate selectivity .
Q. What structural characteristics of Gaegurin-6-RN contribute to its antimicrobial activity?
- Methodological Answer: Key features include its α-helical conformation, cationic residues (e.g., lysine, arginine) for membrane interaction, and hydrophobic regions for lipid bilayer penetration. Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are critical for structural analysis . Comparative studies with analogs lacking these motifs can validate functional importance .
Q. Which in vivo models are appropriate for evaluating the therapeutic potential of Gaegurin-6-RN?
- Methodological Answer: Murine models of localized (e.g., subcutaneous abscess) or systemic infections are widely used. Pharmacokinetic parameters (e.g., half-life, tissue distribution) should be quantified via HPLC or mass spectrometry. Ethical approval (IACUC protocols) and adherence to the 3Rs principle (Replacement, Reduction, Refinement) are mandatory .
Q. What are the standard protocols for determining the minimum inhibitory concentration (MIC) of Gaegurin-6-RN?
- Methodological Answer: Broth microdilution in 96-well plates under standardized conditions (pH 7.4, 37°C) with bacterial inocula adjusted to 1–5 × 10⁵ CFU/mL. MIC is defined as the lowest concentration inhibiting visible growth after 18–24 hours. Include quality control strains (e.g., E. coli ATCC 25922) for reproducibility .
Q. How does the secondary structure of Gaegurin-6-RN influence its membrane-disrupting activity?
- Methodological Answer: Use CD spectroscopy to confirm α-helical or β-sheet conformations in membrane-mimetic environments (e.g., SDS micelles). Fluorescence-based assays (e.g., dye leakage from liposomes) can correlate structural stability with membrane disruption efficiency. Mutational studies (e.g., proline substitutions) may disrupt helicity and reduce activity .
Advanced Research Questions
Q. How can researchers address discrepancies in reported hemolytic activity data of Gaegurin-6-RN across different studies?
- Methodological Answer: Standardize experimental variables: erythrocyte source (human vs. animal), peptide purity (>95%), and assay conditions (pH, temperature). Use dose-response curves to calculate HC₅₀ (concentration causing 50% hemolysis) and compare with MIC values to compute therapeutic indices. Meta-analyses of published data can identify confounding factors .
Q. What strategies are effective in enhancing the proteolytic stability of Gaegurin-6-RN in physiological environments?
- Methodological Answer: Incorporate D-amino acids, cyclization via disulfide bonds, or non-natural residues (e.g., β-peptides) to resist enzymatic degradation. Evaluate stability using serum incubation assays followed by mass spectrometry. Nanocarriers (e.g., liposomes) or PEGylation can further prolong half-life .
Q. How can machine learning models be integrated into the design of Gaegurin-6-RN analogs with improved selectivity?
- Methodological Answer: Train models on curated datasets of AMP sequences and activity data (e.g., C-PAmP database). Use molecular descriptors (e.g., charge, hydrophobicity) and deep learning frameworks (e.g., LSTM) to predict antimicrobial and cytotoxic profiles. Validate top candidates via in vitro assays .
Q. What methodologies are employed to assess the potential development of bacterial resistance against Gaegurin-6-RN?
Q. How should contradictory findings regarding Gaegurin-6-RN's efficacy under varying pH conditions be systematically analyzed?
- Methodological Answer: Replicate experiments under controlled pH (e.g., acidic vs. neutral) using buffered media. Characterize peptide stability (CD spectroscopy) and membrane interactions (surface plasmon resonance) at each pH. Statistical tools (e.g., ANOVA) can quantify pH-dependent activity differences .
Q. What computational approaches are utilized to predict the interaction mechanisms between Gaegurin-6-RN and bacterial membranes?
- Methodological Answer: Molecular dynamics (MD) simulations with lipid bilayers (e.g., POPE/POPG) model membrane insertion and pore formation. Docking studies (e.g., AutoDock Vina) predict binding affinities to bacterial targets (e.g., LPS). Pair with experimental validation via fluorescence anisotropy or cryo-EM .
Q. How can researchers optimize the pharmacokinetic profile of Gaegurin-6-RN for systemic applications?
- Methodological Answer: Modify sequence to reduce renal clearance (e.g., increase molecular weight via glycosylation) or enhance serum binding (e.g., fatty acid conjugation). Use in vivo imaging (e.g., fluorescent tags) to track biodistribution. Pharmacokinetic modeling (e.g., non-compartmental analysis) guides dosing regimens .
Methodological Frameworks for Research Design
How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on Gaegurin-6-RN?
- Methodological Answer: Ensure feasibility by aligning with available resources (e.g., peptide synthesis facilities). Highlight novelty via comparative analysis of existing AMP databases (e.g., DRAMP). Ethical relevance is demonstrated by addressing antibiotic resistance. Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses .
Q. What guidelines ensure rigorous data collection and reproducibility in Gaegurin-6-RN studies?
- Methodological Answer: Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable). Report peptide synthesis details (e.g., purification methods, HPLC traces) and raw data in supplementary materials. Use open-source tools (e.g., ImageJ for microscopy) to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
